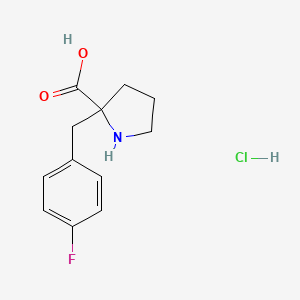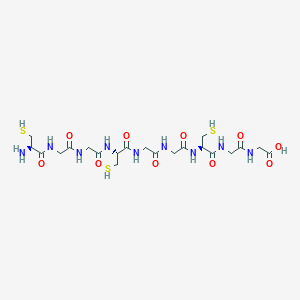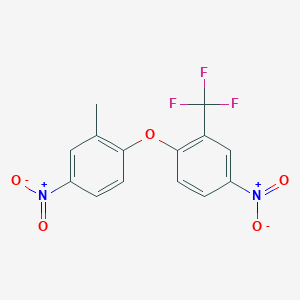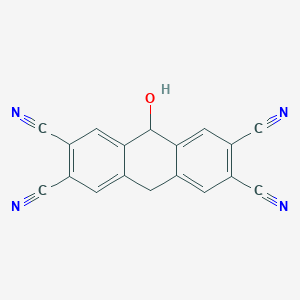![molecular formula C29H43NO9 B12624874 [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(2,2-dimethoxyethylamino)-4-oxobutanoate](/img/structure/B12624874.png)
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(2,2-dimethoxyethylamino)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物[(8S,9S,10R,11S,13S,14S,17R)-11,17-ジヒドロキシ-10,13-ジメチル-3-オキソ-2,6,7,8,9,11,12,14,15,16-デカヒドロ-1H-シクロペンタ[a]フェナントレン-17-イル]-2-オキソエチル] 4-(2,2-ジメトキシエチルアミノ)-4-オキソブタノアート は、さまざまな科学分野で大きな可能性を秘めた複雑な有機分子です。この化合物は、多くの生物学的に活性なステロイドやその他の天然物に見られる共通の構造モチーフであるシクロペンタ[a]フェナントレンコアを特徴としています。
準備方法
合成経路と反応条件
この化合物の合成は、通常、より単純なステロイド前駆体から開始される複数のステップを伴います。主要なステップには以下が含まれます。
水酸化: ステロイド骨格の特定の位置にヒドロキシル基を導入します。
酸化: ヒドロキシル基をケトンまたはアルデヒドに変換します。
エステル化: カルボン酸とアルコールを反応させてエステル結合を形成します。
アミド化: アミンとの反応によってアミド基を導入します。
工業生産方法
この化合物の工業生産は、高収率と純度を確保するために、連続フローリアクターや自動合成プラットフォームなど、大規模な有機合成技術を伴う可能性が高くなります。触媒の使用と最適化された反応条件は、効率的な生産を実現するために重要です。
化学反応の分析
反応の種類
この化合物は、以下を含むさまざまな化学反応を受けることができます。
還元: ケトンまたはアルデヒドをヒドロキシル基に戻します。
置換: 官能基を他の置換基で置換します。
加水分解: エステルまたはアミド結合を切断して、カルボン酸とアルコールまたはアミンを形成します。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム (KMnO₄)、三酸化クロム (CrO₃)。
還元剤: 水素化ホウ素ナトリウム (NaBH₄)、水素化アルミニウムリチウム (LiAlH₄)。
置換試薬: ハロゲン (Cl₂, Br₂)、求核剤 (NH₃、OH⁻)。
加水分解条件: 酸性 (HCl) または塩基性 (NaOH) の水溶液。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってケトンまたはアルデヒドが生成される場合があり、還元によってアルコールが生成される場合があります。
科学研究への応用
この化合物は、科学研究で幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗炎症作用や抗がん作用など、潜在的な生物学的活性について研究されています。
医学: さまざまな疾患の治療における潜在的な治療効果について調査されています。
産業: 医薬品やその他のファインケミカルの製造に使用されています。
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
この化合物の作用機序には、特定の分子標的と経路との相互作用が関係しています。それは受容体や酵素に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定のコンテキストと用途によって異なります。
類似の化合物との比較
類似の化合物
ベタメタゾン: 抗炎症作用のあるグルココルチコイド。
ヒドロコルチゾン: 炎症の治療に使用される別のグルココルチコイド。
シトステロール: 同様のシクロペンタ[a]フェナントレンコアを持つ植物ステロール。
独自性
この化合物は、特定の官能基と構造的特徴により、独特の化学的および生物学的特性を付与するため、ユニークです。ヒドロキシル基、ケトン基、エステル基、アミド基の組み合わせにより、さまざまな用途に適した汎用性があります。
類似化合物との比較
Similar Compounds
Betamethasone: A glucocorticoid with anti-inflammatory properties.
Hydrocortisone: Another glucocorticoid used in treating inflammation.
Stigmasterol: A plant sterol with a similar cyclopenta[a]phenanthrene core.
Uniqueness
This compound is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its combination of hydroxyl, ketone, ester, and amide groups makes it versatile for various applications.
特性
分子式 |
C29H43NO9 |
|---|---|
分子量 |
549.7 g/mol |
IUPAC名 |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(2,2-dimethoxyethylamino)-4-oxobutanoate |
InChI |
InChI=1S/C29H43NO9/c1-27-11-9-18(31)13-17(27)5-6-19-20-10-12-29(36,28(20,2)14-21(32)26(19)27)22(33)16-39-24(35)8-7-23(34)30-15-25(37-3)38-4/h13,19-21,25-26,32,36H,5-12,14-16H2,1-4H3,(H,30,34)/t19-,20-,21-,26+,27-,28-,29-/m0/s1 |
InChIキー |
YMAOVCHJQQZOOI-SEYUJESISA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)NCC(OC)OC)O)C)O |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)NCC(OC)OC)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol](/img/structure/B12624792.png)

![N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12624803.png)

![1-Bromo-4-[2-(pentyloxy)ethyl]benzene](/img/structure/B12624810.png)

![Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12624822.png)
![N-(4-chlorophenyl)-2-{3-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B12624828.png)
![(4E)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12624835.png)


![6-(2,6-Dichlorophenoxy)-3-(2-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12624862.png)
![{[2-Hydroxy-5-methyl-3-(nitromethyl)phenyl]methyl}phosphonic acid](/img/structure/B12624863.png)

